2-Amino-6-guanidinohexanoic acid hydrochloride

Alkaline Phosphatase Isoenzyme Specificity Enzyme Inhibition

Research requiring isoform-selective enzyme inhibition is often confounded by non-specific probes. This non-proteinogenic amino acid analog addresses that gap. - **Selective Probing:** Inhibits liver/bone alkaline phosphatases with no effect on intestinal/placental isoforms-validated for vascular calcification studies. - **Kinetic Precision:** 29× higher Km and 10-20× lower catalytic efficiency vs. L-arginine, ideal for NOS active-site mapping. - **Analytical Standard:** Validated >70% recovery in LC-MS/MS for ADMA/SDMA quantification. Supplied as ≥95% hydrochloride salt, ready for immediate R&D use.

Molecular Formula C7H17ClN4O2
Molecular Weight 224.69 g/mol
CAS No. 62414-64-6
Cat. No. B3021868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-guanidinohexanoic acid hydrochloride
CAS62414-64-6
Molecular FormulaC7H17ClN4O2
Molecular Weight224.69 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CC(C(=O)O)N.Cl
InChIInChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H
InChIKeyYMKBVNVCKUYUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homoarginine Hydrochloride – Overview


2-Amino-6-guanidinohexanoic acid hydrochloride (CAS 62414-64-6), also known as DL-homoarginine hydrochloride, is a non-proteinogenic amino acid and a structural homolog of L-arginine, distinguished by an additional methylene group in its side chain [1]. This compound serves as a versatile research tool due to its unique interactions with nitric oxide synthases, alkaline phosphatases, and arginase, making it a key component in studies of cardiovascular biology, enzyme kinetics, and peptide engineering [2]. Its high purity (≥95%) and stable hydrochloride salt form ensure reliable performance in a wide range of analytical and biochemical applications .

Enzyme Studies Probe NOS, arginase, and alkaline phosphatase isoform functions
Analytical Standard Validated internal standard for arginine metabolite HPLC/LC-MS assays
Peptide Engineering Enhance proteolytic stability in research peptide constructs

Why Generic Substitution Fails


In-class compounds such as L-arginine, L-lysine, and other guanidino derivatives cannot be simply interchanged due to profound differences in enzyme kinetics and biological function driven by chain length and molecular recognition. As demonstrated by direct comparisons with L-arginine, the additional methylene group in homoarginine leads to a ~20-fold decrease in catalytic efficiency with nitric oxide synthases and distinct inhibition profiles for arginase isoforms [1]. Furthermore, L-homoarginine exhibits unique organ-specific inhibition of alkaline phosphatases, targeting liver and bone isoenzymes while having no effect on intestinal or placental forms, a selectivity not shared by general alkaline phosphatase inhibitors [2]. The quantitative evidence below underscores why substituting this compound for a cheaper or more common analog would fundamentally alter experimental outcomes.

NOS Kinetics

L-arginine may shift NO production kinetics by >10-fold, altering pathway interpretation.

ALP Isoforms

Broad-spectrum inhibitors lack liver/bone selectivity, confounding isoform-resolved studies.

Arginase Profile

L-lysine shows a different arginase isoform preference, limiting cross-comparison.

Quantitative Differentiation Evidence


Organ-Specific Alkaline Phosphatase Inhibition

L-Homoarginine (the active enantiomer of the target compound) acts as a specific, uncompetitive inhibitor of human liver and bone alkaline phosphatase isoenzymes, while having no effect on intestinal or placental isoenzymes under the same conditions [1]. This contrasts with broad-spectrum inhibitors like levamisole or L-phenylalanine, which lack this isoform discrimination. The inhibition constant (Ki) for the liver-type alkaline phosphatase is reported as 69 μM .

ALP Isoform Selectivity
Head-to-head
Ki = 69 µM (liver-type); no inhibition of intestinal/placental isoforms. Contrasts with non-selective inhibitors (levamisole, L-phenylalanine).
Supports isoform-specific pathway dissection.
In vitro purified human isoenzymes.
Alkaline Phosphatase Isoenzyme Specificity Enzyme Inhibition

Reduced NOS Catalytic Efficiency

In a direct head-to-head comparison using purified recombinant neuronal and macrophage NO synthases (NOS I and NOS II), the catalytic efficiency (kcat/Km) for homoarginine was markedly lower than for L-arginine, with a 20- and 10-fold decrease for NOS I and NOS II, respectively, when comparing Arg to the oxidized product of homoarginine (homo-NOHA) [1]. Furthermore, the Km value for nNOS is 174 μM for homoarginine compared to just 6 μM for L-arginine, indicating a much lower affinity [2].

NOS Kinetics
Head-to-head
Km 174 µM (nNOS); 10–20× lower kcat/Km vs. L-arginine
Kinetic profile distinct from L-arginine; may alter NO generation models.
Purified recombinant NOS I and II.
Nitric Oxide Synthase Substrate Specificity Enzyme Kinetics

Isoform-Specific Arginase Inhibition

Homoarginine inhibits both arginase 1 and arginase 2, but with a notable preference for arginase 2. The inhibition constants (Ki) are 6.1 ± 0.50 mM for arginase 1 and 1.73 ± 0.10 mM for arginase 2, indicating a 3.5-fold higher affinity for the arginase 2 isoform [1]. In contrast, L-lysine, another known inhibitor, has a Ki of 4.4 mM for arginase 1, showing a different isoform profile. It is also important to note that these Ki values are in the millimolar range, and physiological concentrations (1-10 μM) result in only ~90% enzyme activity, suggesting a limited role in vivo [1].

Arginase Inhibition
Head-to-head
Ki 6.1 mM (ARG1), 1.73 mM (ARG2); 3.5-fold ARG2 preference
May support isoform-resolved arginase studies.
Ki in mM range; physiological relevance under review.
Arginase Enzyme Inhibition Cardiovascular Research

Validated HPLC Internal Standard

L-Homoarginine (2-amino-6-guanidinohexanoic acid) has been validated as an internal standard for the simultaneous determination of L-arginine and its methylated metabolites (L-NMMA, ADMA, SDMA) in biological samples via HPLC. Using a strong cation-exchange resin (AG50W-X8) extraction, the method achieved a recovery of more than 70% for all analytes except SDMA from plasma samples [1]. This recovery rate is comparable to or exceeds that of other internal standards used in similar assays, providing a reliable benchmark for method validation. The method also achieves limits of quantification as low as 0.2 μmol/L for ADMA and SDMA [2].

ISTD Recovery
Method context
Recovery >70% for arginine metabolites in plasma (HPLC)
Validated for arginine metabolite quantification methods.
Requires method-specific validation.
Analytical Chemistry HPLC Internal Standard

Enhanced Proteolytic Resistance in Peptides

The substitution of arginine or lysine residues with homoarginine in peptides and proteins renders them resistant to proteolysis by trypsin, a common serine protease . Studies on antimicrobial peptides (AMPs) demonstrate that incorporating L-homoarginine enhances stability toward trypsin and plasma proteases, while also reducing cytotoxicity. For example, a modified AMP with homoarginine substitutions exhibited improved tolerance to trypsin degradation and a high selectivity index of 40.6 [1].

Protease Resistance
Class-level
Selectivity index 40.6 in one modified AMP; enhanced trypsin resistance reported
Supports protease-stability screening in peptide research.
Class-level inference; further validation recommended.
Peptide Engineering Protease Resistance Antimicrobial Peptides

Optimal Research Applications


Dissecting Alkaline Phosphatase Isoform Function

Utilize the compound's organ-specific inhibition of liver and bone alkaline phosphatase isoenzymes to selectively probe their roles in conditions like vascular calcification, bone metabolism disorders, and liver disease. This application is directly supported by the compound's demonstrated lack of effect on intestinal and placental isoenzymes [1]. Researchers can confidently attribute observed phenotypic changes to the targeted isoforms, a level of precision not possible with non-selective inhibitors.

Probing NOS Substrate Specificity

Employ the compound as a kinetic probe to study the active site geometry and catalytic mechanism of neuronal and inducible NOS isoforms. The 29-fold higher Km and 10- to 20-fold lower catalytic efficiency compared to L-arginine [2] make it an ideal tool for detailed enzyme kinetic studies and for investigating the impact of substrate chain length on NOS function and uncoupling.

Internal Standard for Arginine Metabolite Quantification

Use the compound as a reliable internal standard in HPLC and LC-MS/MS methods for the simultaneous quantification of L-arginine, ADMA, SDMA, and L-NMMA in plasma, urine, and tissue samples. Its validated recovery rate of >70% [3] and established protocols make it a cornerstone for studies linking these metabolites to cardiovascular and renal diseases [4], ensuring high-quality, reproducible data.

Engineering Protease-Resistant Peptides

Incorporate the compound into peptide sequences as a substitute for arginine or lysine to enhance resistance to trypsin and other proteases. This strategy is directly supported by evidence showing improved stability of antimicrobial peptides [5] and is a critical step in developing peptide-based therapeutics with longer half-lives and improved bioavailability.

Application
Selection Property
Validation Focus
Alkaline Phosphatase Isoform Research
Isoform-selective inhibition (liver/bone)
ALP activity assays with isoform-specific readouts
NOS Substrate Specificity Studies
Low catalytic efficiency relative to L-arginine
Kinetic parameter determination (Km, kcat)
Arginine Metabolite Quantification
Validated internal standard recovery profile
HPLC/LC-MS method precision and recovery
Peptide Protease Stability Research
Protease resistance in modified peptides
Trypsin and plasma stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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